3-((3-chloropyridin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
3-((3-Chloropyridin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a trifluoromethylphenyl group at the carboxamide nitrogen and a 3-chloropyridinyloxy substituent at the piperidine C3 position. Its structural features—such as the electron-withdrawing trifluoromethyl and chloro groups—may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-15-10-23-7-6-16(15)27-14-5-2-8-25(11-14)17(26)24-13-4-1-3-12(9-13)18(20,21)22/h1,3-4,6-7,9-10,14H,2,5,8,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFPAMIFBAHZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-chloropyridin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also referred to by its CAS number 2034527-58-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 370.8 g/mol. Its structural features include a piperidine core substituted with a chloropyridine moiety and a trifluoromethyl phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClF₃N₂O |
| Molecular Weight | 370.8 g/mol |
| CAS Number | 2034527-58-5 |
Antiviral Activity
Recent studies have highlighted the compound's inhibitory effects on SARS-CoV-2 3CL protease. In vitro assays demonstrated an IC50 value of 250 nM and an EC50 value of 2.8 µM in VeroE6 cells, indicating significant antiviral potential comparable to established antiviral agents like remdesivir . The mechanism involves the formation of a covalent bond with the catalytic site of the protease, which is crucial for viral replication.
Enzyme Inhibition
The compound has been shown to exhibit enzyme inhibitory activity against various targets, including kinases and proteases. For instance, structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance enzyme selectivity and potency .
Case Studies
- SARS-CoV-2 Inhibition : In a study published in Nature, the compound was evaluated alongside other chloropyridinyl derivatives for their ability to inhibit SARS-CoV-2 replication. The results indicated that compounds similar in structure exhibited low nanomolar activity against the viral protease .
- Antidepressant-like Effects : Although primarily studied for its antiviral properties, related compounds have shown antidepressant-like effects in animal models, suggesting potential for broader therapeutic applications beyond viral infections .
The primary mechanism of action for this compound involves:
Scientific Research Applications
The compound "3-((3-chloropyridin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article discusses its structural characteristics, synthesis methods, and potential applications based on available literature.
Structural Characteristics
The molecular formula of the compound is , and it features a piperidine ring substituted with a trifluoromethyl phenyl group and a chloropyridine moiety. The presence of these functional groups suggests that the compound may exhibit significant biological activity, potentially acting on various biological targets.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Piperidine Synthesis | Cyclization | Various amines and aldehydes |
| 2. Chloropyridine Introduction | Nucleophilic Substitution | Chloropyridine derivatives |
| 3. Trifluoromethyl Group Addition | Coupling Reactions | Trifluoromethylated compounds |
| 4. Carboxamide Formation | Acylation | Acid chlorides or anhydrides |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to possess significant antibacterial and antifungal activities, suggesting that this compound could be explored for similar applications .
Anticancer Potential
Compounds containing piperidine and trifluoromethyl groups have been studied for their anticancer effects. Preliminary studies suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Applications
There is growing interest in the use of piperidine derivatives as potential treatments for neurological disorders, including anxiety and depression. The unique structural features of this compound may allow it to interact with neurotransmitter systems effectively .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related chloropyridine compound exhibited significant inhibition against Staphylococcus aureus, highlighting the potential for developing new antibiotics .
- Anticancer Research : Another investigation into similar piperidine derivatives found that they could induce apoptosis in cancer cell lines, suggesting that further exploration of this compound's anticancer properties is warranted .
- Neuropharmacology : Research has shown that piperidine-based compounds can modulate GABAergic activity, which is crucial for developing anxiolytic drugs .
Table 3: Summary of Applications
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Potential | Induces apoptosis in cancer cells |
| Neurological Treatments | Modulates neurotransmitter systems for anxiety relief |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several piperidine carboxamide derivatives, differing primarily in substituent groups and their positions. Below is a detailed comparison:
Structural Analogues and Substituent Variations
N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide (Redafamdastat, PF-4457845)
- Core Structure : Piperidine-1-carboxamide with a benzylidene group at C4.
- Key Differences :
- Substitution at C4 with a benzylidene group linked to a 5-(trifluoromethyl)pyridinyloxy phenyl moiety.
- Carboxamide nitrogen bonded to a pyridazinyl group instead of a trifluoromethylphenyl group.
N-(3-Pyridinyl)-4-(3-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-1-piperidinecarboxamide
- Core Structure : Piperidine-1-carboxamide with a benzyl group at C4.
- Key Differences :
- Benzyl (rather than benzylidene) group at C4.
- Pyridinyl group at the carboxamide nitrogen.
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
- Core Structure : Piperazine (vs. piperidine) carboxamide.
- Key Differences :
- Piperazine ring introduces an additional nitrogen, altering electronic properties.
- Substituted pyridinyl and benzoxazinyl groups may influence solubility and target selectivity .
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide
- Core Structure : Piperidine-4-carboxamide.
- Key Differences :
- Methylamide at C4 (vs. carboxamide at C1).
- Pyridinylmethyl substituent at N1.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Benzylidene groups (as in Redafamdastat) may confer susceptibility to oxidative metabolism, whereas the target compound’s ether-linked pyridinyloxy group could enhance stability .
Data Tables
Table 1. Structural and Functional Comparison of Piperidine Carboxamide Derivatives
Table 2. Molecular Weight and Key Substituents
| Compound | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|
| Target Compound | 405.79 | 3-Chloropyridin-4-yloxy, 3-(trifluoromethyl)phenyl |
| Redafamdastat | 479.43 | Benzylidene-(3-(5-(trifluoromethyl)pyridin-2-yloxy)phenyl), pyridazinyl |
| N-(3-Pyridinyl)-4-(3-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-1-piperidinecarboxamide | 501.47 | Benzyl-(3-(5-(trifluoromethyl)pyridin-2-yloxy)phenyl), 3-pyridinyl |
Q & A
Basic: What are the common synthetic routes for synthesizing 3-((3-chloropyridin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide?
Answer:
The synthesis typically involves multi-step reactions starting with a piperidine core. For example, describes a related compound synthesized via coupling a piperidine-2-carboxylic acid derivative with substituted aryl halides. Key steps include:
- Nucleophilic substitution to introduce the 3-chloropyridin-4-yloxy group.
- Carboxamide formation via coupling between the piperidine nitrogen and a 3-(trifluoromethyl)phenyl isocyanate or activated carbonyl intermediate.
Reaction conditions (e.g., anhydrous solvents, catalysts like DCC or HATU) and protecting group strategies (e.g., tert-butoxycarbonyl) are critical for regioselectivity .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during carboxamide coupling .
- Catalyst use : Pd-based catalysts improve coupling efficiency in aromatic substitutions .
highlights pH adjustment (neutral to mildly basic) as critical for stabilizing reactive intermediates.
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of substituents (e.g., trifluoromethyl group at meta position) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., residual starting materials) .
- HPLC : Quantifies purity (>95% required for pharmacological studies) .
Advanced: How do crystallography studies resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Confirms stereochemistry of the piperidine ring and spatial orientation of the 3-chloropyridin-4-yloxy group.
- Intermolecular interactions : Hydrogen bonding patterns between the carboxamide and solvent molecules inform solubility optimization .
Basic: What in vitro assays are used to evaluate the bioactivity of this compound?
Answer:
- Enzyme inhibition assays : Measure IC values against kinases or proteases (e.g., using fluorescence-based substrates) .
- Receptor binding studies : Radioligand displacement assays quantify affinity for G-protein-coupled receptors .
- Cytotoxicity screens : MTT assays in cancer cell lines assess therapeutic potential .
Advanced: How do structural modifications (e.g., substituent changes) affect target binding and selectivity?
Answer:
demonstrates that:
- Trifluoromethyl groups enhance hydrophobic interactions with target pockets, improving binding affinity.
- Chloropyridinyloxy substituents influence π-π stacking with aromatic residues in kinase active sites.
SAR studies show that replacing the piperidine ring with pyrrolidine reduces metabolic stability .
Advanced: What strategies address rapid in vivo clearance observed in pharmacokinetic studies of similar piperidine-carboxamides?
Answer:
- Linker modifications : Introducing polyethylene glycol (PEG) spacers increases half-life .
- Prodrug approaches : Masking the carboxamide as an ester improves oral bioavailability .
- CYP450 inhibition : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) slows metabolism .
Advanced: How can researchers resolve discrepancies in bioactivity data across different studies?
Answer:
- Assay standardization : Control for variables like cell passage number, buffer composition, and incubation time .
- Computational validation : Molecular docking identifies confounding factors (e.g., protein flexibility) .
- Meta-analysis : Cross-referencing data from orthogonal assays (e.g., SPR vs. ITC) validates binding kinetics .
Advanced: What is the role of molecular modeling in designing analogs of this compound?
Answer:
- Docking simulations : Predict binding poses to prioritize analogs with optimal steric and electronic profiles .
- QSAR models : Relate substituent properties (e.g., Hammett σ values) to bioactivity, guiding synthetic efforts .
- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments .
Basic: What safety protocols are recommended for handling this compound during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroformates) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure to trifluoromethylphenyl derivatives .
- Waste disposal : Neutralize reactive byproducts (e.g., HCl gas) with aqueous bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
